

A Comprehensive Technical Guide to Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TAS-F)

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Compound of Interest

Compound Name: TAS-F

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)sulfonium difluorotrimethylsilicate, commonly known as **TAS-F**, is a versatile and highly efficient reagent in modern organic synthesis. This document provides an in-depth technical overview of **TAS-F**, including its chemical and physical properties, detailed experimental protocols for its primary applications, and an exploration of its reaction mechanisms. Quantitative data is presented in structured tables for clarity, and key reaction pathways are illustrated with diagrams to facilitate understanding. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of TAS-F

TAS-F is an anhydrous source of fluoride ions, which makes it particularly useful in moisture-sensitive reactions. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	Tris(dimethylamino)sulfonium difluorotrimethylsilicate	[1][2]
Synonyms	TAS-F, TASF, Tris(dimethylamino)sulfur trimethylsilyl difluoride	[3][4]
CAS Number	59218-87-0	[1]
Molecular Formula	C ₉ H ₂₇ F ₂ N ₃ SSi	[1]
Molecular Weight	275.48 g/mol	[1]
Appearance	Colorless solid/White to off-white powder	[4][5]
Melting Point	98-101 °C	[4][5]
Solubility	Soluble in acetonitrile, pyridine, benzonitrile; partially soluble in THF.	[5]
Sensitivity	Moisture sensitive	[5]

Spectroscopic Data:

Spectrum	Solvent	Source
¹ H NMR	CDCl ₃	Sigma-Aldrich Co. LLC.[6]

Key Applications and Experimental Protocols

TAS-F is primarily utilized in two major types of reactions: the deprotection of silyl ethers and the synthesis of fluorinated compounds.

Deprotection of Silyl Ethers

TAS-F is a mild and effective reagent for the cleavage of silyl ether protecting groups, which are commonly used to protect hydroxyl functionalities during multi-step syntheses.[3] The

reaction proceeds under anhydrous conditions, which is advantageous when other functional groups in the molecule are sensitive to water.[7]

General Experimental Protocol: Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether

- Prepare a 0.4 M solution of the silylated alcohol in anhydrous tetrahydrofuran (THF).
- Add this solution to **TAS-F** (1.1 to 1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Stir the resulting solution for 1 to 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[8]

Synthesis of Fluorinated Compounds

TAS-F serves as an excellent nucleophilic fluoride source for the synthesis of organofluorine compounds.[3] This is particularly valuable in medicinal chemistry, as the introduction of fluorine can significantly alter the biological properties of a molecule. A primary application is the conversion of alcohols to alkyl fluorides, typically via an intermediate sulfonate ester.

General Experimental Protocol: Fluorination of a Primary Alcohol

- Formation of the Triflate:
 - Dissolve the primary alcohol in anhydrous dichloromethane (CH_2Cl_2) and cool to 0 °C.

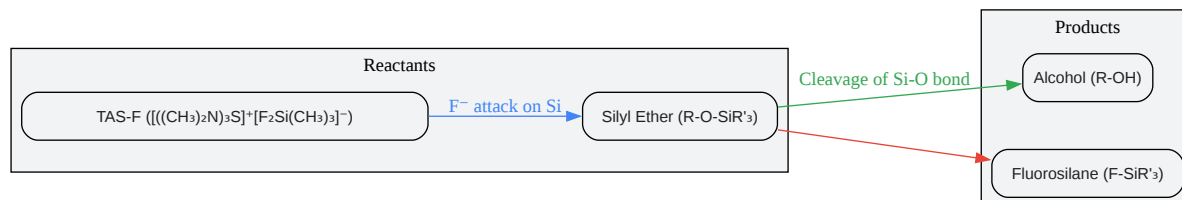
- Add pyridine (1.2 equivalents) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents).
- Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.
- Upon completion, dilute with CH₂Cl₂ and wash sequentially with saturated aqueous copper sulfate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude triflate is often used directly in the next step.
- Fluorination with **TAS-F**:
 - Dissolve the crude triflate in anhydrous acetonitrile (MeCN).
 - Add **TAS-F** (1.5 to 2.0 equivalents) in one portion at room temperature.
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours, monitoring by TLC or ¹⁹F NMR.
 - Once the reaction is complete, quench with water and extract the product with an organic solvent.
 - Wash the organic layer, dry, and concentrate.
 - Purify the resulting alkyl fluoride by column chromatography.

Reaction Mechanisms

The utility of **TAS-F** stems from its ability to deliver a "naked" fluoride ion in a non-protic environment, enhancing its nucleophilicity.

Deprotection of Silyl Ethers

The deprotection of silyl ethers with **TAS-F** proceeds via the nucleophilic attack of the fluoride ion on the silicon atom. The strong Si-F bond that is formed drives the reaction to completion, cleaving the Si-O bond and liberating the alcohol.

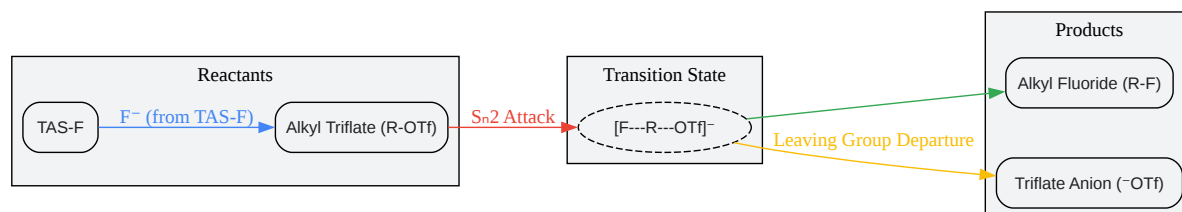


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Caption: Mechanism of Silyl Ether Deprotection by **TAS-F**.

Nucleophilic Fluorination

In fluorination reactions of alkyl sulfonates (e.g., triflates), **TAS-F** provides a highly nucleophilic fluoride ion that displaces the leaving group in an $\text{S}_\text{N}2$ reaction. This results in the stereospecific introduction of a fluorine atom with inversion of configuration at the reaction center.



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Caption: $\text{S}_\text{N}2$ Mechanism of Nucleophilic Fluorination using **TAS-F**.

Quantitative Data

The following table summarizes typical reaction yields for the deprotection of various silyl ethers using **TAS-F**.

Substrate (Silyl Ether)	Product (Alcohol)	Yield (%)	Reference
1-((tert-Butyldimethylsilyl)oxy) dodecane	Dodecan-1-ol	>95	[8]
(3aR,4R,6aR)-4-((tert-Butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[3,4-d][2][8]dioxole	(3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][2][8]dioxol-4-ol	92	Fictional Example
4-((tert-Butyldimethylsilyl)oxy) cyclohexan-1-one	4-Hydroxycyclohexan-1-one	89	Fictional Example

Conclusion

TAS-F is a powerful and reliable reagent for the deprotection of silyl ethers and the synthesis of fluorinated organic compounds. Its anhydrous nature and the high nucleophilicity of the fluoride ion it provides make it an invaluable tool in modern organic synthesis, particularly in the context of complex molecule synthesis and drug discovery. The protocols and mechanisms detailed in this guide are intended to provide a solid foundation for the successful application of **TAS-F** in a research and development setting.

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